molecular formula C7H6Br2ClNO2 B2674882 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide CAS No. 953039-28-6

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide

Cat. No.: B2674882
CAS No.: 953039-28-6
M. Wt: 331.39
InChI Key: VCLXWPAJNITTNJ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is a chemical compound with the molecular formula C7H5BrClNO2·HBr It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Scientific Research Applications

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide typically involves the bromination and chlorination of benzoic acid derivatives, followed by amination. The general synthetic route can be summarized as follows:

    Bromination: Benzoic acid is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromo group at the desired position.

    Chlorination: The brominated benzoic acid is then chlorinated using chlorine (Cl2) in the presence of a catalyst to introduce the chloro group.

    Amination: The resulting bromo-chloro benzoic acid is subjected to amination using ammonia (NH3) or an amine source to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro groups.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-chlorobenzoic acid
  • 2-Amino-5-chlorobenzoic acid
  • 2-Amino-5-bromo-N,3-dimethylbenzamide

Uniqueness

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXWPAJNITTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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